2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-7-8-13-18-15(19-16(22)20(13)9-11)23-10-14(21)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNILUXUIPXWOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of a palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C–H activation using oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with potential biological activities.
Scientific Research Applications
2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-HIV agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, the compound can bind to enzymes or receptors, modulating their activity. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole ring moiety can chelate metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
N-(4-Methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
- Structural Difference : Methoxyphenyl vs. phenyl group in the target compound.
- Significance : The methoxy group may improve solubility or alter receptor binding compared to the unsubstituted phenyl group .
Coumarin-Acetamide Hybrid ()
- Core : Coumarin (chromen-2-one) with a chloro-phenylacetamide side chain.
- Activity : Exhibits superior anti-inflammatory activity to ibuprofen.
- Comparison : The acetamide moiety is shared, but the coumarin core may confer different pharmacokinetic properties, such as UV absorption or metabolic pathways .
TA-Calmodulin ()
- Core: Calmodulin modified with a triazine-linked diethylaminophenyl group.
- Activity : Binds myosin light-chain kinase (MLCK) with Kd = 0.23–0.51 nM.
Functional Analogues
ZM241385 ()
- Core : Triazolo[2,3-a][1,3,5]triazine.
- Activity: High-affinity A2a adenosine receptor antagonist (Kd ~4.1 nM).
- Comparison: Both compounds feature triazine derivatives, but ZM241385’s furyl and aminoethylphenol groups confer selectivity for A2a receptors .
BAY 59-7939 ()
- Core: Oxazolidinone with chlorothiophene and morpholinyl groups.
- Activity : Potent Factor Xa inhibitor (IC50 < 1 nM) with oral bioavailability.
- Comparison : The target compound’s sulfanyl group may mimic BAY 59-7939’s chlorothiophene in hydrophobic binding pockets .
Perampanel ()
Data Table: Key Comparisons
Biological Activity
The compound 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide is a member of the pyrido[1,2-a][1,3,5]triazinone class, which has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex heterocyclic structure characterized by the presence of a pyrido[1,2-a][1,3,5]triazinone core. This structure is significant for its biological activity as it influences the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds within the pyrido[1,2-a][1,3,5]triazinone family exhibit notable antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds. For example, a series of substituted pyrido[1,2-a][1,3,5]triazinones demonstrated cytotoxic effects against cancer cell lines in vitro. The compounds were found to induce apoptosis and inhibit cell proliferation through various pathways.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation | |
| HeLa | 15 | Cell cycle arrest at G2/M phase | |
| A549 | 12 | Inhibition of PI3K/Akt pathway |
Antiviral Activity
Some derivatives have also been evaluated for antiviral properties. In vitro assays revealed that certain pyrido[1,2-a][1,3,5]triazinones could inhibit viral replication by targeting viral enzymes or host cell receptors.
The biological activity of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound may influence the expression of genes involved in cell cycle regulation and stress responses.
Case Study 1: Anticancer Efficacy
A study conducted on a series of derivatives demonstrated their efficacy against breast cancer cells. The results indicated that these compounds could reduce tumor size in xenograft models significantly compared to controls.
Case Study 2: Antimicrobial Testing
In another investigation involving various bacterial strains (e.g., E. coli and S. aureus), the compound exhibited a minimum inhibitory concentration (MIC) that was lower than standard antibiotics used in clinical practice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
